N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methoxybenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methoxybenzamide is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene (dioxidotetrahydrothiophen-3-yl) group and a 4-ethylbenzyl substituent.
Properties
Molecular Formula |
C21H25NO4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H25NO4S/c1-3-16-7-9-17(10-8-16)14-22(19-11-12-27(24,25)15-19)21(23)18-5-4-6-20(13-18)26-2/h4-10,13,19H,3,11-12,14-15H2,1-2H3 |
InChI Key |
OVFLWBKMHYCZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methoxybenzamide, a compound with the molecular formula C23H29NO4S, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in pharmacology.
- Molecular Formula : C23H29NO4S
- Molar Mass : 415.55 g/mol
- CAS Number : 579442-17-4
Synthesis
The compound is synthesized through a series of chemical reactions involving thioether functionalities and various acetamide residues. The synthesis typically employs methods such as S-alkylation and the use of oxadiazole derivatives to enhance biological activity .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit moderate antioxidant activity. In vitro studies have shown that these compounds can scavenge free radicals, suggesting potential protective effects against oxidative stress .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, studies have demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values indicating effective dose-response relationships. For instance, related compounds in the same class have exhibited IC50 values ranging from 11.20 to 59.61 µg/ml after 72 hours of treatment .
| Compound | Cell Line | IC50 (µg/ml) | Treatment Duration |
|---|---|---|---|
| 11b | A549 | 11.20 | 72 hours |
| 11c | A549 | 15.73 | 72 hours |
| 13b | A549 | 59.61 | 72 hours |
| 14b | A549 | 27.66 | 72 hours |
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell proliferation. Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression and oxidative stress response .
Case Studies
Case Study 1: Anticancer Activity
A study published in Elsevier explored a new class of oxadiazole-thioether derivatives, including this compound. The findings indicated that these compounds significantly inhibited the growth of A549 cells and highlighted the potential for developing new anticancer therapies based on their structure .
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capabilities of related thioether compounds. The results demonstrated that these derivatives could effectively reduce oxidative damage in cellular models, suggesting their utility in treating diseases characterized by oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
The target compound’s 3-methoxybenzamide moiety differentiates it from analogs with alternative substituents:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide () replaces the 3-methoxy group with a 4-hexyloxy chain, increasing lipophilicity and steric bulk. This substitution may enhance membrane permeability but reduce solubility in polar solvents .
- BH52029 () incorporates a 7-methyl-4-oxo-4H-chromene-2-carboxamide group, introducing a conjugated chromene ring system. This structural feature could enhance π-π stacking interactions or alter electronic properties compared to the simpler benzamide in the target compound .
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the sulfone and ethylbenzyl groups but includes a hydroxy-dimethylethyl directing group, which is advantageous for metal-catalyzed C–H functionalization reactions .
Table 1: Substituent Comparison
Modifications on the Benzyl and Sulfone Moieties
The 4-ethylbenzyl group in the target compound contrasts with 4-isopropylbenzyl () and 4-propan-2-ylbenzyl ().
The dioxidotetrahydrothiophen-3-yl sulfone group is a recurring motif in analogs (). This moiety enhances solubility in polar solvents and may participate in hydrogen bonding or sulfone-specific interactions in biological systems .
Electronic and Steric Effects
- Methoxy vs. Nitro Groups : Unlike nitro-substituted benzamides (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide in ), the target compound’s methoxy group is electron-donating, which could increase electron density on the aromatic ring and influence reactivity or binding interactions .
- Chromene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
